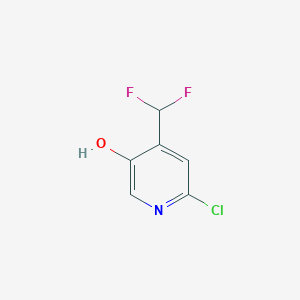

6-Chloro-4-(difluoromethyl)pyridin-3-ol

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in medicinal chemistry and drug discovery. nih.govrsc.org Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological relevance. rsc.orgdovepress.com In the realm of synthetic chemistry, pyridine derivatives are highly sought after in the pharmaceutical industry due to their ability to enhance the solubility and bioavailability of less soluble compounds. researchgate.net The versatility of the pyridine nucleus as a starting material for structural modifications has fascinated medicinal chemists, leading to the synthesis of novel compounds with significant therapeutic potential. researchgate.net Pyridine and its derivatives are integral components in a wide array of drugs, demonstrating their importance in the development of new therapeutic agents. dovepress.com The continuous exploration of pyridine-based molecular frameworks highlights their crucial role in crafting potent drug candidates for various diseases. rsc.orgrsc.org

Strategic Impact of Halogenation in Pyridine Derivatives for Synthetic Maneuverability

The introduction of halogen atoms into pyridine rings is a critical strategy in synthetic chemistry, providing a versatile handle for further functionalization. nih.gov Halopyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals, enabling a wide range of subsequent bond-forming reactions. nih.govresearchgate.net The process of regioselective halogenation, however, presents a significant challenge due to the electronic nature of the pyridine ring. chemrxiv.org Traditional methods often require harsh conditions and can result in mixtures of isomers. nih.gov

Recent advancements have focused on developing milder and more selective methods for pyridine halogenation. mountainscholar.org These innovative strategies allow for the precise installation of halogen atoms at specific positions on the pyridine ring, which is crucial for structure-activity relationship studies and the targeted synthesis of complex molecules. nih.govchemrxiv.org The ability to selectively halogenate pyridines opens up new avenues for creating diverse molecular architectures with potential biological activity. researchgate.net

Consequence of the Difluoromethyl (CF2H) Group on Molecular Architecture and Reactivity Principles

The difluoromethyl (CF2H) group has garnered significant interest in medicinal and agricultural chemistry due to its unique physicochemical properties. rsc.org It is considered a lipophilic bioisostere of hydroxyl and thiol groups and can act as a hydrogen bond donor, which can improve a molecule's membrane permeability and binding affinity. rsc.orgresearchgate.net The incorporation of the CF2H group into organic compounds is a well-established strategy for modifying biologically relevant properties such as metabolic stability and bioavailability. rsc.org

The introduction of the difluoromethyl group into a pyridine ring can significantly influence the molecule's properties and reactivity. uni-muenster.de However, the direct and site-selective difluoromethylation of pyridines is a chemical challenge. researchgate.netuni-muenster.de Recent research has led to the development of new methods to introduce this group at specific positions on the pyridine ring, which is vital for optimizing the efficacy of potential new drugs and agrochemicals. uni-muenster.de These advancements provide access to novel difluoromethylated pyridines that are valuable candidates for further investigation. researchgate.net

Positioning of 6-Chloro-4-(difluoromethyl)pyridin-3-ol within Advanced Heterocyclic Synthesis Research

The compound this compound represents a convergence of the key structural motifs discussed: a pyridine scaffold, a halogen substituent, and a difluoromethyl group. This combination of features makes it a valuable building block in advanced heterocyclic synthesis. The chlorine atom at the 6-position provides a reactive site for cross-coupling reactions, allowing for the introduction of various substituents. The difluoromethyl group at the 4-position can influence the compound's electronic properties and its potential as a bioactive molecule. The hydroxyl group at the 3-position offers another point for functionalization or can participate in hydrogen bonding interactions.

The synthesis of such multifunctionalized pyridines is of great interest for the development of new chemical entities with potential applications in medicinal chemistry and materials science. Research in this area focuses on developing efficient and selective synthetic routes to access these complex heterocyclic structures. The strategic placement of the chloro, difluoromethyl, and hydroxyl groups on the pyridine ring allows for a high degree of synthetic maneuverability, making this compound and related compounds important targets in contemporary chemical research.

Chemical Compound Information

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4ClF2NO |

|---|---|

Molecular Weight |

179.55 g/mol |

IUPAC Name |

6-chloro-4-(difluoromethyl)pyridin-3-ol |

InChI |

InChI=1S/C6H4ClF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H |

InChI Key |

NFQCFMSRFASFED-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)O)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloro 4 Difluoromethyl Pyridin 3 Ol

Precursor Synthesis and Pyridine (B92270) Ring Assembly Strategies

The construction of the core 6-chloro-pyridin-3-ol structure requires sophisticated synthetic methods that allow for precise control over substituent placement. This involves the generation of highly functionalized precursors and strategic assembly of the pyridine ring.

Advanced Functionalized Pyridine Precursors

The synthesis of polysubstituted pyridines, such as the target compound, relies on the availability of versatile precursors. researchgate.net Pyridine derivatives are key structural motifs in a vast array of pharmaceuticals and agrochemicals, driving continuous development in their synthesis. researchgate.netnih.govresearchgate.netacs.org One common strategy involves the use of pyridine N-oxides, which serve as activated intermediates. The N-oxide group alters the electron distribution of the pyridine ring, facilitating nucleophilic attack and allowing for regioselective functionalization that would otherwise be challenging. rsc.orgnih.gov For instance, the addition of Grignard reagents to pyridine N-oxides can yield 2-substituted pyridines after treatment with reagents like acetic anhydride (B1165640). nih.gov This approach provides a pathway to introduce substituents at specific positions before constructing the final molecule.

Another approach is the de novo synthesis of the pyridine ring from acyclic precursors. Methods like the Hantzsch pyridine synthesis and others, while classic, have been refined to produce highly substituted pyridines. researchgate.net Modern strategies often employ transition-metal-catalyzed cyclization reactions. For example, a redox-neutral [3+3] condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary amine, provides a modular route to various substituted pyridines under mild conditions. organic-chemistry.org Such methods could be adapted to build a pyridine ring with the necessary substitution pattern for subsequent conversion to 6-Chloro-4-(difluoromethyl)pyridin-3-ol.

Regioselective Control in Pyridine Ring Construction

Achieving the specific 3,4,6-substitution pattern of the target molecule is a significant synthetic challenge. Regioselective control is paramount. Several modern synthetic strategies address this challenge.

One powerful method involves the use of pyridyne intermediates. nih.gov Specifically, controlling the regioselectivity of nucleophilic additions to 3,4-pyridynes can provide access to substituted pyridines that are difficult to synthesize otherwise. By placing halide or sulfamate (B1201201) directing groups on the pyridyne precursor, it is possible to influence the position of incoming nucleophiles, which can then be further elaborated. nih.gov

Nickel-catalyzed [4+2] cycloaddition reactions also offer excellent regioselective control. The reaction of 1,3-enynes with 3-azetidinones, for example, can provide complementary access to both regioisomers of 3-hydroxy-4,5-alkyl-substituted pyridines after subsequent hydrogenation and aromatization steps. acs.org This highlights how the choice of starting materials can dictate the final substitution pattern.

Furthermore, direct C-H functionalization strategies have emerged as a powerful tool. Based on a dearomatization-rearomatization sequence, selective functionalization at the C3 position of the pyridine ring has been achieved. researchgate.net This approach circumvents the need for pre-functionalized starting materials and allows for the direct introduction of substituents onto the pyridine core with high regioselectivity.

Stereocontrolled Introduction of the Difluoromethyl Moiety

The difluoromethyl (CF2H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or carbinol groups. sci-hub.sebeilstein-journals.orgnih.gov Its introduction into a molecule, particularly onto a specific position of an aromatic ring, requires specialized methods.

Dearomative Difluoromethylation Approaches

A novel and highly effective strategy for the site-selective functionalization of pyridines involves temporary dearomatization. uni-muenster.deresearchgate.net This method overcomes the challenge of direct C-H difluoromethylation at the meta-position (C3 or C5), which is often difficult to access. uni-muenster.derepec.org

The strategy proceeds by converting the pyridine into a more reactive, non-aromatic intermediate. For instance, pyridines can be converted to oxazino pyridine intermediates. These dienamine-type structures exhibit nucleophilic character at specific positions, allowing for a regioselective radical C-H difluoromethylation. Subsequent rearomatization restores the pyridine ring, now bearing the difluoromethyl group at the desired position. A key advantage of this approach is its switchable regioselectivity; by treating the oxazino intermediate with acid, it can be converted in situ to a pyridinium (B92312) salt, which directs difluoromethylation to the para-position instead. repec.org This method is practical, uses inexpensive reagents, and is suitable for late-stage functionalization of complex molecules. uni-muenster.de

Metal-Catalyzed C(sp2)–CF2H Bond Formation: Copper-Mediated Strategies

Copper-mediated cross-coupling reactions are a cornerstone for forming C-CF2H bonds. researchgate.net These methods typically involve the reaction of an aryl halide with a difluoromethyl source. A widely used and commercially available source is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). nih.govacs.org

The reaction of an aryl iodide with TMSCF2H, mediated by a copper(I) salt such as copper(I) iodide (CuI) in the presence of a fluoride (B91410) source like cesium fluoride (CsF), can produce difluoromethylarenes in high yields. nih.govacs.org These conditions are compatible with a range of functional groups, including ethers, amines, and amides. nih.gov This method is significant because difluoromethyl copper (CuCF2H) species are known to be unstable, yet effective conditions have been identified for this transformation. acs.orgberkeley.edu The development of enantioconvergent methods using copper catalysts with chiral ligands has further expanded the utility of this chemistry, allowing for the construction of CF2H-containing stereocenters. researchgate.net

Table 1: Selected Conditions for Copper-Mediated Difluoromethylation of Aryl Iodides This table presents representative data and is not exhaustive.

| Aryl Iodide Substrate | Copper Source | Fluoride Source | CF2H Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Butyl-4-iodobenzene | CuI (1.0 equiv) | CsF (3.0 equiv) | TMSCF2H (5.0 equiv) | 100 (NMR) | nih.gov |

| 4-Iodoanisole | CuI (1.0 equiv) | CsF (3.0 equiv) | TMSCF2H (5.0 equiv) | 94 (NMR) | nih.gov |

Metal-Catalyzed C(sp2)–CF2H Bond Formation: Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling offers a powerful alternative for difluoromethylation, with the significant advantage of being applicable to more readily available aryl chlorides and bromides, in addition to iodides. sci-hub.senih.govescholarship.org This is particularly relevant for synthesizing this compound from a 4,6-dihalo-pyridin-3-ol precursor.

The reaction couples an aryl halide with a difluoromethyl source, such as TMSCF2H. The choice of ligand for the palladium catalyst is critical for success. Electron-rich, bulky monophosphine ligands, such as BrettPhos and PtBu3, have proven effective. sci-hub.se These ligands facilitate the key steps of the catalytic cycle, including the challenging reductive elimination step to form the C-CF2H bond. escholarship.org The methodology has been successfully applied to a variety of (hetero)aryl chlorides and bromides, tolerating both electron-donating and electron-withdrawing groups. sci-hub.senih.gov This makes palladium catalysis a versatile and robust option for the late-stage introduction of the difluoromethyl group into complex heterocyclic systems.

Table 2: Comparison of Palladium Catalyst Systems for Difluoromethylation of Aryl Halides This table presents representative data and is not exhaustive.

| Aryl Halide Substrate | Catalyst System | CF2H Source | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chloroanisole | Pd(dba)2 / BrettPhos | TMSCF2H | 79 | sci-hub.se |

| 4-Chloroanisole | Pd(PtBu3)2 | TMSCF2H | 81 | sci-hub.se |

| 4-Bromo-N,N-dimethylaniline | Pd(dba)2 / BrettPhos | TMSCF2H | 83 | sci-hub.se |

Radical C-H Difluoromethylation Techniques

The direct introduction of a difluoromethyl group onto a pyridine ring via C-H functionalization is a powerful strategy. Radical difluoromethylation, in particular, offers a direct approach, avoiding the need for pre-functionalized starting materials.

Hypervalent Iodine(III) Reagents:

Hypervalent iodine(III) reagents have emerged as effective promoters for radical reactions. nih.gov These compounds can generate difluoromethyl radicals from a suitable source, which then add to the pyridine ring. While specific examples for the direct difluoromethylation of a pyridin-3-ol system to give the target molecule are not prevalent in the reviewed literature, the principle has been demonstrated on other pyridine derivatives. For instance, hypervalent iodine(III) reagents with difluoroacetoxy ligands have been utilized in difluoromethylation reactions. nih.gov The general mechanism involves the generation of a difluoromethyl radical, which then undergoes a Minisci-type reaction with the protonated pyridine ring.

Photocatalysis:

Visible-light photocatalysis provides a mild and efficient alternative for generating difluoromethyl radicals. acs.org This technique often employs a photocatalyst that, upon irradiation with light, can initiate the formation of a difluoromethyl radical from a precursor like sodium chlorodifluoroacetate or other similar reagents. The radical then adds to the pyridine ring. The regioselectivity of this addition can be influenced by the electronic properties of the pyridine substrate. For instance, electron-donating groups can direct the radical to specific positions. Photocatalytic methods have been successfully applied to a variety of heterocyclic compounds, demonstrating high functional group tolerance. acs.orgacs.org

| Technique | Reagent/Catalyst | Description |

| Hypervalent Iodine(III) | Difluoroacetoxy-ligated iodine(III) reagents | Generates difluoromethyl radicals for Minisci-type addition to pyridines. nih.govnih.gov |

| Photocatalysis | Organic or metal-based photosensitizers | Utilizes visible light to generate difluoromethyl radicals from precursors for addition to heterocycles. acs.orgacs.org |

Difluorocarbene Reagents for X–H Insertion

Another approach to installing the difluoromethyl group involves the use of difluorocarbene (:CF2) precursors. These reagents can undergo insertion into X–H bonds, although direct C-H insertion is less common than insertion into O-H or N-H bonds.

Difluoromethyl Triflate as a Reagent:

While difluoromethyl triflate is a known reagent, its primary application is often as a source for the difluoromethyl cation or its synthetic equivalents, rather than for direct difluorocarbene generation for C-H insertion in this specific context. More commonly, difluorocarbene is generated from reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) or sodium chlorodifluoroacetate. The carbene can then be trapped by various nucleophiles. In the context of pyridine chemistry, difluorocarbene has been shown to react with pyridine N-oxides to form carbamoyl (B1232498) fluorides in a one-pot preparation. researchgate.net While not a direct C-H insertion to form the target molecule, this illustrates the reactivity of difluorocarbene with pyridine derivatives.

Selective Incorporation of the Chloro Substituent

The introduction of a chlorine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound.

Direct Halogenation of Pyridine Derivatives

Direct chlorination of pyridin-3-ol derivatives can be achieved using various chlorinating agents. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents already present on the ring.

Employing SOCl₂ or POCl₃: Thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are common reagents for the chlorination of hydroxypyridines. researchgate.net These reagents can convert a hydroxyl group into a chloro group. For instance, a pyridin-3-ol can be converted to a 3-chloropyridine (B48278). However, achieving chlorination at the 6-position of a 4-(difluoromethyl)pyridin-3-ol (B8059066) would depend on the directing effects of the existing substituents. The reaction with POCl₃ is often performed neat or in a high-boiling solvent, sometimes with the addition of a base like N,N-dimethylaniline. researchgate.netmasterorganicchemistry.com

Protection–Deprotection Strategies for Regioselective Chlorination

To achieve the desired regiochemistry, especially in the presence of multiple reactive sites, protection-deprotection strategies are often employed.

By protecting the hydroxyl group of a pyridin-3-ol, its directing effect can be altered, or it can be shielded from the reaction conditions of the chlorination step. For example, the hydroxyl group can be protected as an ether or an ester. This allows for the selective chlorination at the desired position. Following the chlorination step, the protecting group is removed to yield the final product. The use of protecting groups can be crucial for controlling the regioselectivity of electrophilic aromatic substitution reactions on the pyridine ring. nih.gov

| Strategy | Reagents | Purpose |

| Direct Halogenation | SOCl₂, POCl₃ | Conversion of a hydroxyl group to a chloro substituent. researchgate.netmasterorganicchemistry.com |

| Protection-Deprotection | Various protecting groups (e.g., ethers, esters) | To control the regioselectivity of the chlorination reaction. nih.gov |

Hydroxyl Group Installation and Advanced Functionalization

The final step in the synthesis, or a key transformation of an intermediate, is the introduction of the hydroxyl group at the 3-position of the pyridine ring.

Chemo- and Regioselective Hydroxylation Protocols

The direct hydroxylation of a pre-functionalized 2-chloro-4-(difluoromethyl)pyridine (B598245) is a challenging transformation. More commonly, the hydroxyl group is introduced earlier in the synthetic sequence, or a precursor functional group is converted to a hydroxyl group at a late stage.

One potential strategy involves the use of a pyridine N-oxide derivative. The N-oxide can activate the pyridine ring towards certain transformations and can be subsequently removed or converted to a hydroxyl group. For instance, treatment of a pyridine with an oxidizing agent can form the N-oxide, which can then undergo rearrangement or substitution reactions to install a hydroxyl group at a specific position. Another approach could involve a nucleophilic aromatic substitution (SₙAr) on a dihalopyridine intermediate, where one halogen is selectively replaced by a hydroxyl group or a precursor. The choice of nucleophile and reaction conditions would be critical to ensure the desired regioselectivity.

Biocatalytic Transformations for Pyridinol Synthesis

The regioselective hydroxylation of pyridine rings is a significant challenge in synthetic organic chemistry. Biocatalytic methods, employing whole-cell systems or isolated enzymes, offer a promising alternative to traditional chemical approaches, often providing high selectivity under mild conditions.

One notable example is the use of Burkholderia sp. MAK1, a bacterium capable of metabolizing 2-hydroxypyridine (B17775). nih.govgoogle.com This strain possesses a 2-hydroxypyridine 5-monooxygenase, a soluble diiron monooxygenase (SDIMO) encoded by the hpd gene cluster. google.com This enzyme catalyzes the conversion of 2-hydroxypyridine to 2,5-dihydroxypyridine. google.com While this specific transformation does not directly yield this compound, it highlights the potential of monooxygenases for the regioselective synthesis of various N-heterocyclic compounds. google.com The application of such biocatalysts to a substrate like 6-chloro-4-(difluoromethyl)pyridine could theoretically achieve the desired hydroxylation at the 3-position.

Further research into the substrate scope and protein engineering of oxygenating biocatalysts, such as cytochrome P450s and flavin-dependent monooxygenases, is a promising avenue for the direct and selective synthesis of functionalized pyridinols like the target compound. nih.govnih.gov These enzymes have been shown to catalyze the hydroxylation of a variety of aromatic and heterocyclic compounds. nih.gov

Comprehensive Multi-Step Synthesis Design and Process Optimization

A robust and efficient multi-step synthesis is crucial for the practical production of this compound. This involves a carefully planned sequence of reactions to introduce the chloro, difluoromethyl, and hydroxyl functionalities onto the pyridine core.

Sequential Introduction of Halogen and Difluoromethyl Groups

A plausible synthetic route commences with the construction of a suitably substituted pyridine ring, followed by the sequential introduction of the required functional groups. One potential pathway starts from a precursor like 6-chloronicotinic acid, a commercially available starting material. The introduction of the difluoromethyl group at the 4-position would be a key step.

Recent advancements in C-H functionalization offer methods for the direct difluoromethylation of pyridine rings. While specific conditions for 6-chloronicotinic acid are not detailed, related transformations on other pyridine derivatives suggest the feasibility of such a reaction.

An alternative and well-documented approach involves the synthesis of a precursor already containing a trifluoromethyl group, which can be a synthetic handle. For instance, a known compound, 6-Chloro-4-(trifluoromethyl)nicotinic acid, serves as a valuable intermediate. nih.gov A general pathway to similar compounds involves the cyclization of a fluorinated building block with a suitable partner. For example, 4-trifluoromethylnicotinic acid can be prepared from ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent hydrodechlorination. google.com A similar strategy could be envisioned for the difluoromethyl analogue.

Once a key intermediate such as 6-chloro-4-(difluoromethyl)nicotinic acid is obtained, the carboxylic acid functionality can be reduced to the corresponding alcohol. The reduction of a related compound, methyl 6-chloronicotinate, to 6-chloro-3-pyridylmethanol has been successfully achieved using sodium borohydride (B1222165) in a mixture of tetrahydrofuran (B95107) and methanol. This transformation provides a direct precedent for the final step in the synthesis of the target pyridin-3-ol from a nicotinic acid derivative.

A summary of a potential synthetic sequence is presented below:

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Ring Formation | Difluoroacetoacetate derivative & Amine source | Base | Substituted Pyridone |

| 2 | Chlorination | Substituted Pyridone | POCl₃, PCl₅ | Dichloropyridine derivative |

| 3 | Selective Dechlorination/Functionalization | Dichloropyridine derivative | Catalytic Hydrogenation | 6-Chloro-4-(difluoromethyl)pyridine derivative |

| 4 | Oxidation to Nicotinic Acid | 6-Chloro-4-(difluoromethyl)pyridine derivative | Oxidizing Agent (e.g., KMnO₄) | 6-Chloro-4-(difluoromethyl)nicotinic acid |

| 5 | Reduction to Pyridinol | 6-Chloro-4-(difluoromethyl)nicotinic acid | Reducing Agent (e.g., NaBH₄) | This compound |

Orthogonal Protecting Group Strategies for Complex Scaffolds

In the synthesis of complex molecules with multiple reactive sites, such as the target pyridinol, the use of orthogonal protecting groups is essential to ensure chemoselectivity. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions.

In the context of synthesizing this compound, the hydroxyl group of the pyridinol is a key functionality that may require protection during other synthetic transformations. For instance, if the difluoromethyl group were to be introduced via a nucleophilic addition or a cross-coupling reaction, the acidic proton of the hydroxyl group could interfere.

A suitable protecting group for the pyridinol oxygen must be stable to the conditions used for the introduction of the chloro and difluoromethyl groups and must be removable at a later stage without affecting these functionalities.

Common Protecting Groups for Alcohols and Their Removal Conditions:

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Benzyl (B1604629) ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl ether | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl) | Fluoride ion (e.g., TBAF) or acid |

| Methoxyethoxymethyl ether | MEM | MEM chloride | Acid (e.g., HCl) |

| Acetate ester | Ac | Acetic anhydride or acetyl chloride | Base (e.g., K₂CO₃, MeOH) or acid |

The choice of the protecting group would depend on the specific synthetic route. For example, if a hydrogenation step is planned for a later stage, a benzyl ether would not be a suitable choice as it would be cleaved. Conversely, if acidic conditions are to be avoided, a silyl (B83357) ether, which is labile to fluoride, could be an excellent option. This strategic selection of protecting groups is paramount for achieving a high-yielding and efficient synthesis of complex scaffolds like this compound.

Chemical Reactivity and Derivatization Studies of 6 Chloro 4 Difluoromethyl Pyridin 3 Ol

Reaction Pathways of the Hydroxyl Group

The hydroxyl group (–OH) attached to the pyridine (B92270) ring is a versatile functional group that can undergo a variety of chemical transformations. britannica.com Its reactivity is influenced by the electronic properties of the pyridine ring to which it is attached. The polar O-H bond allows the hydroxyl group to act as a hydrogen bond donor and a proton donor in basic conditions. britannica.com The oxygen atom, with its lone pairs of electrons, is nucleophilic, making it susceptible to reaction with electrophiles.

The hydroxyl group of 6-Chloro-4-(difluoromethyl)pyridin-3-ol can be oxidized to a carbonyl group, which would result in the formation of the corresponding pyridone tautomer, 6-chloro-4-(difluoromethyl)pyridin-3(2H)-one. This transformation is a common reaction for hydroxypyridines, which often exist in equilibrium with their pyridone tautomers. While specific oxidation studies on this compound are not detailed in the available literature, general methods for the oxidation of similar heterocyclic alcohols are well-established.

Oxidation of dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a closely related and extensively studied transformation, often relevant in the context of drug metabolism. wum.edu.pk Various reagents and methods have been employed for this purpose, including mild oxidizing agents to prevent over-oxidation or degradation of the heterocyclic ring. Common methods include the use of nitric acid, dimethyl sulfoxide (B87167) (DMSO) which can act as both a solvent and a catalyst, or calcium hypochlorite (B82951) (bleaching powder). wum.edu.pk The choice of oxidant is crucial to selectively target the hydroxyl group while preserving the chloro and difluoromethyl substituents on the pyridine ring.

The nucleophilic character of the hydroxyl group allows for etherification and esterification reactions, providing pathways for significant molecular diversification. These reactions involve the replacement of the hydrogen atom of the hydroxyl group with an alkyl or acyl group, respectively.

Etherification: Ethers can be synthesized by reacting the pyridinol with an alkylating agent under basic conditions. A common method involves deprotonating the hydroxyl group with a base, such as potassium carbonate (K₂CO₃), to form a more nucleophilic pyridinolate anion. This anion then reacts with an alkyl halide or an epoxide. For instance, a general procedure for the etherification of 3-hydroxypyridine (B118123) involves heating with ethylene (B1197577) carbonate in the presence of K₂CO₃ and a solvent like N,N-dimethylformamide (DMF) to produce 2-(Pyridin-3-yloxy)ethanol. This strategy could be adapted to synthesize a variety of ether derivatives of this compound.

Esterification: Ester derivatives can be prepared through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com However, a more common and often higher-yielding method for pyridinols involves reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base to neutralize the acidic byproduct. chemicalforums.com For example, a general procedure for preparing pyridinyl esters involves converting a carboxylic acid to its acyl chloride using thionyl chloride, which is then reacted with the hydroxypyridine in a solvent like dichloromethane (B109758) (DCM). chemicalforums.com This approach allows for the introduction of a wide array of ester functionalities, enabling the systematic modification of the compound's physicochemical properties.

For analytical techniques like gas chromatography (GC), compounds must be volatile and thermally stable. youtube.com Polar functional groups, particularly those with active hydrogens like the hydroxyl group in this compound, can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to strong interactions with the stationary phase. youtube.comyoutube.com

To overcome these issues, chemical derivatization is employed. This process chemically modifies the analyte to produce a new, less polar, and more volatile compound suitable for GC analysis. youtube.comnih.gov The primary goal is to replace the active hydrogen of the hydroxyl group. youtube.com

A common derivatization technique is silylation , where the hydroxyl proton is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS). Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchwithrutgers.com The resulting TMS ether is significantly more volatile and less polar than the original alcohol, leading to improved peak shape and detectability in GC-Mass Spectrometry (GC-MS) analysis. This derivatization is a reproducible chemical modification that, when applied to samples, standards, and controls, allows for accurate identification and quantification. youtube.com

Transformations Involving the Difluoromethyl Group

The difluoromethyl (–CF₂H) group is a key structural feature, often used in medicinal chemistry as a bioisostere for a hydroxyl (–OH) or thiol (–SH) group. nih.gov Its unique electronic properties influence both non-covalent interactions and its potential for selective chemical transformation.

Due to the high electronegativity of the two fluorine atoms, the C-H bond within the difluoromethyl group is significantly polarized, enabling it to act as a hydrogen bond donor. nih.govbohrium.com This capability is a critical reason for its use as a bioisostere of the hydroxyl group, as it can mimic the hydrogen bonding interactions that are crucial for molecular recognition in biological systems. nih.gov

Experimental and computational studies have quantified the hydrogen bonding ability of the CF₂H group. In a comparative study using o-nitro-α,α-difluorotoluene and o-nitrophenol, both molecules were found to crystallize as hydrogen-bonded dimers, demonstrating the bioisosteric relationship between the CF₂H and OH groups. nih.gov However, the nature of the hydrogen bond differs. The CF₂–H···O interaction is generally weaker than a conventional O–H···O hydrogen bond.

| Parameter | 1-CF₂H Dimer (o-nitro-α,α-difluorotoluene) | 1-OH Dimer (o-nitrophenol) |

|---|---|---|

| H-Bond Type | CF₂–H···O₂N | O–H···O₂N |

| H···O Distance (Å) | 2.42(3) | 2.65(2) |

| Donor-H···Acceptor Angle (°) | 157(2) | 133(2) |

| Calculated Dimerization Energy (kcal/mol) | -3.1 | -3.5 |

The CF₂H group is considered a more lipophilic hydrogen bond donor than the hydroxyl group, which can be advantageous in designing molecules with specific permeability properties. bohrium.com The strength of the CF₂H hydrogen bond can be significantly enhanced by attaching the group to cationic aromatic systems.

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and functionalization a significant chemical challenge. nih.gov In a difluoromethylene (–CF₂–) group, the geminal C-F bonds reinforce each other, making selective cleavage of a single C-F bond even more difficult, as exhaustive defluorination is often the favored outcome. nih.govnih.gov

Despite these challenges, recent advances in catalysis have enabled the selective transformation of C(sp³)–F bonds. These methods often rely on the cooperation between a low-valent transition metal and a fluorophilic activator (a Lewis acid) to facilitate the oxidative addition of the C-F bond to the metal center. nih.gov Chiral catalysts can even achieve enantioselective desymmetrization by replacing one of the two fluorine atoms in a difluoromethylene group. nih.gov

For difluoromethylarenes, which are structurally analogous to the pyridine core of this compound, catalytic systems have been developed for benzylic C-F bond activation. These reactions demonstrate that a single C-F bond can be selectively replaced. nih.gov

| Transition Metal Precursor | Ligand | Fluorophilic Activator / Additive | Application |

|---|---|---|---|

| [Ir(COD)Cl]₂ | (R)-Cl,MeO-BIPHEP | Zn(OTf)₂ | Allylic C-F Substitution |

| [Pd(crotyl)Cl]₂ | (R)-BINAP | LiOTf | Benzylic C-F Substitution |

Other transition-metal-free methods are also emerging, which utilize silyl radicals generated from reagents like silylboronates in the presence of a base to achieve defluorinative functionalization. springernature.com These advanced strategies represent potential, albeit challenging, pathways for the derivatization of the difluoromethyl group in this compound, opening avenues to novel fluorinated structures.

Reactivity of the Chloro Substituent

The chlorine atom at the 6-position of this compound is a key site for molecular derivatization. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring and the difluoromethyl group, which can activate the chloro group towards certain transformations.

Nucleophilic Aromatic Substitution Reactions

The chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized pyridin-3-ol derivatives.

The reaction of 2-chloropyridine (B119429) derivatives with glutathione (B108866), catalyzed by microsomal glutathione S-transferase 1, demonstrates the susceptibility of the C-Cl bond to nucleophilic attack. researchgate.net The rate of this substitution is influenced by the electronic properties of other substituents on the pyridine ring. researchgate.net For this compound, the electron-withdrawing difluoromethyl group is expected to further activate the chloro substituent towards nucleophilic attack.

In a process that highlights the potential for selective dechlorination, a pyridine N-oxidation followed by nucleophilic attack with the hydroperoxide anion (HO₂⁻) has been shown to be effective. nih.gov This method suggests that prior modification of the pyridine nitrogen could modulate the reactivity of the chloro group.

Common nucleophiles that could potentially be used for the SNAr of this compound include:

| Nucleophile | Potential Product |

| Alkoxides (e.g., NaOR) | 6-Alkoxy-4-(difluoromethyl)pyridin-3-ol |

| Amines (e.g., RNH₂) | 6-Amino-4-(difluoromethyl)pyridin-3-ol derivatives |

| Thiols (e.g., RSH) | 6-(Thioether)-4-(difluoromethyl)pyridin-3-ol derivatives |

It is important to note that the reaction conditions, such as the choice of solvent and base, can significantly influence the outcome and selectivity of these reactions.

Metal-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent of this compound serves as a suitable handle for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The synthesis of 4,4′-bis(trifluoromethyl)-2,2′-bipyridine from 2-chloro-4-(trifluoromethyl)pyridine (B1345723) showcases the utility of this approach.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the chloropyridine with primary or secondary amines. nih.gov This method is a versatile alternative to classical nucleophilic substitution for the synthesis of N-arylated pyridines and has been successfully applied to a variety of chloropyridines.

A representative scheme for these cross-coupling reactions is shown below:

Scheme 1: Palladium-catalyzed cross-coupling reactions of this compound.

The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance in both Suzuki-Miyaura and Buchwald-Hartwig reactions.

Chemoselective Reduction of the Aryl Chloride

The selective reduction of the chloro substituent to a hydrogen atom, without affecting the difluoromethyl group or the pyridine ring, presents a synthetic challenge. Catalytic hydrogenation is a common method for the reduction of aryl halides. nih.gov For instance, catalytic hydrogenation of chloropyridines using a palladium catalyst can lead to dechlorination. nih.govsigmaaldrich.com

However, the conditions required for catalytic hydrogenation might also lead to the reduction of the pyridine ring itself, yielding piperidine (B6355638) derivatives. sigmaaldrich.com Therefore, achieving chemoselectivity is paramount. The choice of catalyst, solvent, and reaction conditions must be carefully optimized to favor the reduction of the C-Cl bond over other reducible functional groups present in the molecule.

One approach to enhance the selectivity of dechlorination involves the activation of the C-Cl bond. For example, the N-oxidation of the pyridine ring has been shown to facilitate nucleophilic dechlorination. nih.gov While this is not a direct reduction, it represents a strategy to selectively functionalize the chloro position, which could be followed by a subsequent de-functionalization step to achieve the desired reduction.

Pyridine Ring Reactivity and Functionalization

The pyridine ring of this compound is itself a reactive entity, susceptible to both electrophilic and nucleophilic attack, and can be functionalized at the nitrogen atom.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The existing substituents on the ring—chloro, difluoromethyl, and hydroxyl groups—will further influence the regioselectivity of any electrophilic attack.

The directing effects of these substituents are as follows:

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-Cl (chloro): A deactivating, ortho, para-directing group. youtube.com

-CF₂H (difluoromethyl): A deactivating, meta-directing group.

Considering the positions of the existing substituents on this compound, the directing effects can be summarized as follows:

| Position | Directing Effect from -OH (at C3) | Directing Effect from -Cl (at C6) | Directing Effect from -CF₂H (at C4) | Overall Tendency |

| C2 | ortho | meta | meta | Potentially favored |

| C5 | meta | ortho | ortho | Potentially favored |

The hydroxyl group is a strong activating group and will likely dominate the directing effects, favoring substitution at the C2 and C5 positions. However, the deactivating nature of the chloro and difluoromethyl groups will necessitate relatively harsh reaction conditions for electrophilic substitution to occur.

For instance, nitration of 2-chloropyridin-5-ol with potassium nitrate (B79036) in concentrated sulfuric acid yields 6-chloro-3-hydroxy-2-nitropyridine, demonstrating that electrophilic substitution can occur on a similarly substituted ring. nih.gov

N-Functionalization of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile, allowing for N-functionalization reactions such as N-alkylation and N-oxidation.

N-Alkylation: The alkylation of the pyridine nitrogen can be achieved using various alkylating agents. For example, N-alkylation of 6-substituted purines, which also contain a pyridine-like nitrogen, has been achieved using alkyl halides in the presence of a Lewis acid catalyst like SnCl₄. nih.gov This suggests that similar conditions could be applied to this compound.

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as peroxy acids. acs.org The formation of N-oxides from 3-substituted pyridines has been reported. youtube.com The resulting N-oxide can then be used to direct further functionalization of the pyridine ring or can be subsequently removed. acs.org The synthesis of various substituted pyridine N-oxides has been achieved, highlighting the versatility of this transformation. nih.gov

Chemicals Mentioned in this Article

| Chemical Name |

| This compound |

| Glutathione |

| 2-Chloropyridine |

| Pyridine N-oxide |

| 4,4′-bis(trifluoromethyl)-2,2′-bipyridine |

| 2-Chloro-4-(trifluoromethyl)pyridine |

| 2-Chloropyridin-5-ol |

| Potassium nitrate |

| 6-Chloro-3-hydroxy-2-nitropyridine |

| Tin(IV) chloride (SnCl₄) |

Exploration of Dearomatization Reactions

The transformation of flat, aromatic systems into three-dimensional, saturated, or partially saturated scaffolds is a cornerstone of modern synthetic chemistry, providing access to a wealth of novel chemical entities with potential applications in medicinal chemistry and materials science. The dearomatization of pyridines, in particular, is a well-established strategy for the synthesis of piperidine and dihydropyridine derivatives, which are prevalent motifs in numerous FDA-approved drugs. nih.govnih.gov For an electron-deficient substrate such as this compound, several dearomatization strategies can be envisaged, primarily driven by the electronic nature of the substituents on the pyridine ring. The chloro and difluoromethyl groups are strongly electron-withdrawing, which is expected to facilitate dearomatization reactions, particularly those involving nucleophilic attack or reduction.

While specific studies on the dearomatization of this compound are not prevalent in the current literature, a comprehensive understanding of its potential reactivity can be extrapolated from studies on similarly substituted pyridines and pyridin-3-ols. The primary pathways for the dearomatization of such electron-deficient pyridines include catalytic hydrogenation, nucleophilic addition to activated pyridinium (B92312) species, and cycloaddition reactions.

Catalytic Hydrogenation

Catalytic hydrogenation is a direct and atom-economical method for the complete reduction of the pyridine ring to the corresponding piperidine. The presence of electron-withdrawing groups, such as the chloro and difluoromethyl substituents in the target molecule, generally enhances the propensity of the pyridine ring to undergo reduction. mdpi.com A variety of transition-metal catalysts, including rhodium, iridium, and ruthenium, have been employed for the hydrogenation of functionalized pyridines. nih.govacs.org

For this compound, catalytic hydrogenation would be expected to yield the corresponding 6-chloro-4-(difluoromethyl)piperidin-3-ol. However, chemoselectivity can be a challenge. The chloro substituent at the 6-position may be susceptible to hydrogenolysis, depending on the catalyst and reaction conditions employed. For instance, palladium-based catalysts are known to facilitate dehalogenation. Therefore, catalyst screening would be crucial to achieve the desired transformation selectively.

Table 1: Representative Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate Type | Product | Key Features |

|---|---|---|---|

| [Ir(cod)(PCy3)(py)]PF6 | Functionalized Pyridines | Substituted Piperidines | High activity and selectivity, tolerates various functional groups. acs.org |

| Rhodium oxide (Rh2O3) | Unprotected Pyridines | Substituted Piperidines | Operates under mild conditions with a broad substrate scope. |

| Ruthenium Complexes | Pyridines with esters/ketones | Substituted Piperidines | Tolerant of various functional groups, including esters and ketones. mdpi.com |

Nucleophilic Dearomatization

Nucleophilic addition to the pyridine ring is a powerful strategy for dearomatization that allows for the introduction of new functional groups. nih.govacs.org Due to the inherent aromaticity of the pyridine ring, this transformation typically requires activation of the ring by N-alkylation or N-acylation to form a more electrophilic pyridinium salt. The electron-withdrawing nature of the chloro and difluoromethyl groups in this compound would further enhance the electrophilicity of the corresponding pyridinium species, making it more susceptible to nucleophilic attack.

The regioselectivity of nucleophilic addition is governed by the substitution pattern. For a pyridinium salt derived from this compound, nucleophilic attack would be anticipated to occur at the 2- or 4-positions, leading to the formation of dihydropyridine intermediates. These intermediates can then be further functionalized or reduced. For instance, the reaction of 3-chloropyridine (B48278) with certain nucleophiles has been documented, providing a precedent for the reactivity of the chloro-substituted pyridine core. nih.gov

Table 2: Examples of Nucleophilic Dearomatization of Activated Pyridines

| Activating Agent | Nucleophile | Substrate | Product Type |

|---|---|---|---|

| Chloroformates | Grignard Reagents | Substituted Pyridines | 1,2- and 1,4-Dihydropyridines |

| Triflic Anhydride | 1,3-Dicarbonyl Compounds | Pyridine N-oxides | 4-Olefinated-1,4-dihydropyridines |

| Sulfonyl Chlorides | Enols | Pyridines | C-4 Substituted Dihydropyridines |

Dearomative Cycloaddition Reactions

Cycloaddition reactions offer a sophisticated approach to dearomatization, enabling the rapid construction of complex polycyclic scaffolds. nih.govresearchgate.netmdpi.comlibretexts.org The electron-deficient nature of this compound suggests its potential utility in Diels-Alder reactions, either as a diene or a dienophile, although the former is more common for pyridinic systems. More specifically, the corresponding oxidopyridinium ion, formed by N-alkylation and deprotonation of the hydroxyl group, can act as a 4π component in [4+3] cycloadditions. nsf.gov

Furthermore, pyridinium ylides derived from the title compound could potentially participate in [3+2] cycloaddition reactions with various dipolarophiles. rsc.org The presence of the electron-withdrawing difluoromethyl group could influence the stability and reactivity of such ylides. The synthesis of trifluoromethylated thiazoles via [3+2] cycloaddition of pyridinium 1,4-zwitterionic thiolates provides an example of this type of reactivity with fluorinated pyridines. rsc.org

Table 3: Illustrative Cycloaddition Reactions for Pyridine Dearomatization

| Reaction Type | Pyridine Derivative | Reactant | Product |

|---|---|---|---|

| [4+3] Cycloaddition | N-Alkyloxidopyridinium Ion | Dienes | Bicyclic Tropane Analogs nsf.gov |

| [3+2] Cycloaddition | Pyridinium Ylide | Alkenes/Alkynes | Indolizine Derivatives |

| [4+2] Cycloaddition | Nitroisoxazolopyridines | Dienes | Fused Polycyclic Systems nih.gov |

Mechanistic Investigations of Reactions Involving 6 Chloro 4 Difluoromethyl Pyridin 3 Ol

Elucidation of Reaction Mechanisms for Critical Transformations

The primary reaction pathway anticipated for 6-Chloro-4-(difluoromethyl)pyridin-3-ol is nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netwikipedia.org The presence of electron-withdrawing groups, such as the difluoromethyl group and the ring nitrogen, is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. wikipedia.org The reaction is generally considered to proceed via a two-step addition-elimination mechanism. researchgate.net

Recent studies on similar heterocyclic systems have also proposed the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the cleavage of the carbon-chlorine bond occur in a single step. nih.gov The specific pathway, whether stepwise or concerted, for this compound would likely depend on the nature of the nucleophile, the solvent, and the reaction conditions.

The difluoromethyl group itself can be a site of reactivity. Under strongly basic conditions, deprotonation of the C-H bond in the CHF₂ group can occur, generating a carbanionic species. acs.org This nucleophilic center can then react with various electrophiles, providing a pathway for further functionalization of the molecule.

Detailed Analysis of Catalytic Systems and Their Mechanistic Roles

Catalysis plays a pivotal role in expanding the reaction scope of halo-pyridines. For this compound, palladium-catalyzed cross-coupling reactions are of significant interest. clockss.orgwikipedia.org These reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the formation of carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that includes three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgacs.org

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine (B92270) ring to form a palladium(II) intermediate.

Transmetalation: The organic group from an organometallic reagent (e.g., a boronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The efficiency and selectivity of these catalytic systems are highly dependent on the choice of ligands coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. acs.org In some cases, cobalt-based catalysts have also been shown to be effective for the cross-coupling of chlorodiazines, presenting a potential alternative for related pyridine systems. nih.gov

Furthermore, nickel catalysis has emerged as a powerful tool for C(sp³)–C bond formation and could potentially be applied to reactions involving the difluoromethyl group. ucla.edu Photoredox catalysis, in conjunction with nickel, can enable the generation of radical species under mild conditions, opening up novel reaction pathways. ucla.edu

Kinetic Studies and Reaction Pathway Profiling

Kinetic studies are essential for understanding the rate of a reaction and for elucidating its mechanism. For reactions involving this compound, kinetic analysis would provide valuable insights into the rate-determining step and the influence of reactant concentrations, temperature, and catalysts.

For a typical SNAr reaction, the rate is often dependent on the concentrations of both the pyridine substrate and the nucleophile. A hypothetical rate law could be expressed as:

Rate = k[this compound][Nucleophile]

The following table illustrates hypothetical kinetic data for a substitution reaction of this compound with a generic nucleophile, demonstrating how the initial rate changes with reactant concentrations.

| Experiment | [Substrate] (mol/L) | [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |

This is a hypothetical data table for illustrative purposes.

Reaction pathway profiling, often aided by computational modeling, can map out the energy landscape of the reaction, identifying transition states and intermediates. rsc.org This would allow for a comparison of the energy barriers for different proposed mechanisms, such as the stepwise versus concerted SNAr pathways.

Isotope Effects for Determining Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. acs.org This effect arises from the change in reaction rate upon isotopic substitution at a position involved in bond breaking or formation in the rate-determining step.

For reactions of this compound, several types of isotope effects could be investigated:

Primary Carbon Isotope Effect: By replacing the carbon atom bonded to the chlorine (C-6) with ¹³C, a primary KIE could be measured for the SNAr reaction. A significant k¹²/k¹³ value would indicate that the C-Cl bond is broken in the rate-determining step.

Solvent Isotope Effect: If the reaction is performed in a deuterated solvent (e.g., D₂O instead of H₂O), a solvent isotope effect can provide information about the role of the solvent and proton transfer in the mechanism. rsc.org

Secondary Isotope Effects: Replacing the hydrogen on the hydroxyl group with deuterium (B1214612) could reveal information about hydrogen bonding interactions or proton transfer events that occur during the reaction. acs.org Similarly, deuteration of the difluoromethyl group could probe its electronic or steric influence in the transition state.

The following table presents hypothetical KIE values for a reaction of this compound.

| Isotopic Substitution | kH/kD or k¹²/k¹³ | Interpretation |

| C-6 (¹³C) | 1.05 | C-Cl bond cleavage is part of the rate-determining step. |

| O-H (D) | 1.2 | Hydrogen bonding or proton transfer involving the hydroxyl group is important in the transition state. |

| CF₂-H (D) | 0.98 | Minimal involvement of the C-H bond of the difluoromethyl group in the rate-determining step. |

This is a hypothetical data table for illustrative purposes.

By combining the insights from mechanistic studies, catalytic system analysis, kinetic profiling, and isotope effects, a comprehensive understanding of the chemical behavior of this compound can be achieved. This knowledge is invaluable for the rational design of synthetic routes and the development of novel applications for this and related heterocyclic compounds.

Theoretical and Computational Chemistry of 6 Chloro 4 Difluoromethyl Pyridin 3 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry for calculating a molecule's geometric and electronic properties.

For 6-Chloro-4-(difluoromethyl)pyridin-3-ol, a DFT calculation, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be the first step. This would involve optimizing the molecule's three-dimensional geometry to find its lowest energy conformation. From this optimized structure, a wealth of electronic properties could be calculated, which would form the basis for the analyses described in the subsequent sections.

Electronic Structure and Bonding Analysis

Understanding the electronic landscape of a molecule is key to predicting its stability, reactivity, and interactions.

Frontier Molecular Orbital (FMO) Theory (e.g., HOMO/LUMO analysis for reactivity prediction)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, identifying the spatial distribution of the HOMO and LUMO would pinpoint the likely sites for nucleophilic and electrophilic attack, respectively.

Interactive Table: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | (Value) | Energy of the Highest Occupied Molecular Orbital. Indicates susceptibility to electrophilic attack. |

| E_LUMO | (Value) | Energy of the Lowest Unoccupied Molecular Orbital. Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | (Value) | Energy difference between LUMO and HOMO. Relates to chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that examines the charge distribution and interactions within a molecule. It provides a detailed picture of bonding, lone pairs, and the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals.

This analysis would reveal key intramolecular interactions, such as hyperconjugation, that contribute to the stability of this compound. For instance, it could quantify the stabilizing effect of electron donation from a lone pair on the oxygen or nitrogen atoms into adjacent anti-bonding orbitals. These interactions are measured in terms of stabilization energy, E(2).

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution.

Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. An MEP analysis of this compound would visually identify these reactive sites. It would be expected that the area around the hydroxyl oxygen and the pyridine (B92270) nitrogen would show negative potential, while the area around the hydroxyl hydrogen and potentially the difluoromethyl group would exhibit positive potential.

Prediction of Reactivity and Selectivity

Beyond a qualitative assessment, computational methods can provide quantitative measures to predict how and where a molecule will react.

Fukui Functions for Identification of Nucleophilic and Electrophilic Attack Sites

Fukui functions are a reactivity descriptor derived from DFT that helps to identify the most reactive sites in a molecule. They quantify the change in electron density at a specific point when an electron is added to or removed from the system.

There are three main types of Fukui functions:

f+(r) : For nucleophilic attack (measures reactivity upon adding an electron).

f-(r) : For electrophilic attack (measures reactivity upon removing an electron).

f0(r) : For radical attack.

By calculating these values for each atom in this compound, one could precisely rank the atoms' susceptibility to different types of chemical attack, offering a more quantitative prediction than MEP or FMO analysis alone.

Assessment of Chemical Potential and Electrophilicity Index

The chemical potential (μ) and electrophilicity index (ω) are fundamental quantum chemical descriptors that provide insight into the reactivity of a molecule. The chemical potential describes the tendency of a molecule to either donate or accept electrons, while the electrophilicity index quantifies its ability to act as an electrophile. These parameters are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the presence of electron-withdrawing groups—the chloro, difluoromethyl, and hydroxyl groups—on the pyridine ring significantly influences its electronic properties. The chlorine atom and the difluoromethyl group, in particular, lower the energy of the molecular orbitals. The hydroxyl group can act as either an electron-donating group through resonance or an electron-withdrawing group through induction.

While specific calculated values for this compound are not documented in the searched literature, studies on related heterocyclic compounds provide a basis for estimation. For instance, DFT calculations on pyridazine (B1198779) derivatives have been used to determine their chemical potential and electrophilicity. researchgate.net These studies indicate that the introduction of electron-withdrawing substituents generally leads to a lower chemical potential (more negative value), suggesting a greater tendency to accept electrons, and a higher electrophilicity index, indicating enhanced electrophilic character.

A hypothetical data table for the calculated electronic properties of this compound, based on typical values for similarly substituted aromatic systems, is presented below. It is crucial to note that these are estimated values and would require specific DFT calculations for validation.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy (EHOMO) | -7.0 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| Energy Gap (ΔE) | 5.5 eV | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. |

| Chemical Potential (μ) | -4.25 eV | Tendency to escape from a system; indicates the molecule's overall electronic saturation. |

| Global Hardness (η) | 2.75 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.29 eV | A measure of the molecule's electrophilic nature. |

Conformational Analysis and Intramolecular Interactions (e.g., hydrogen bonding of the CF2H group)

The conformational preferences of this compound are largely dictated by the rotational barriers around the single bonds connecting the difluoromethyl and hydroxyl groups to the pyridine ring. A key feature of the difluoromethyl group is its potential to act as a hydrogen bond donor. The hydrogen atom of the CF2H group is acidified by the two adjacent, highly electronegative fluorine atoms, enabling it to participate in hydrogen bonding interactions.

In the case of this compound, a significant intramolecular interaction that could influence its conformation is the formation of a hydrogen bond between the hydrogen atom of the CF2H group and the oxygen atom of the adjacent hydroxyl group, or potentially the nitrogen atom of the pyridine ring. The formation of such an intramolecular hydrogen bond would lead to a more planar and rigid conformation.

The existence and strength of such C-F···H-O or C-H···N interactions would depend on the specific geometry of the preferred conformer. Computational studies on other molecules containing the CF2H group have demonstrated its ability to form intramolecular hydrogen bonds, which in turn affects their conformational landscape and properties.

The relative orientation of the hydroxyl and difluoromethyl groups will be a critical factor. The hydroxyl group's hydrogen atom can also participate in hydrogen bonding, potentially with the nitrogen atom of the pyridine ring. The interplay between these possible intramolecular hydrogen bonds will determine the most stable conformation(s) of the molecule.

A detailed conformational analysis would require computational modeling to explore the potential energy surface by rotating the C-C(F2H) and C-O bonds and identifying the energy minima corresponding to stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential for Formation |

| Hydrogen Bond | C-H (of CF2H) | O (of OH) | Possible, depending on rotational conformation. |

| Hydrogen Bond | C-H (of CF2H) | N (of Pyridine) | Possible, could compete with C-H···O interaction. |

| Hydrogen Bond | O-H (of OH) | N (of Pyridine) | Likely, a common interaction in hydroxypyridines. |

| Dipole-Dipole | C-F bonds | C-Cl, C-O bonds | Present, will influence overall molecular dipole and conformation. |

Applications of 6 Chloro 4 Difluoromethyl Pyridin 3 Ol in Advanced Organic Synthesis

Role as a Versatile Building Block for Constructing Complex Molecular Architectures

The inherent reactivity of the pyridine (B92270) ring, combined with the electronic effects of the chloro and difluoromethyl substituents, positions 6-Chloro-4-(difluoromethyl)pyridin-3-ol as a potentially versatile building block in organic synthesis. Halogenated pyridines are well-established precursors for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the formation of complex molecular frameworks. The chlorine atom at the 6-position can serve as a handle for reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, facilitating the construction of biaryl compounds and complex amines, respectively.

The difluoromethyl group at the 4-position, a bioisostere for a hydroxyl or thiol group, can significantly influence the physicochemical properties of a molecule, including its lipophilicity and metabolic stability. This makes it a desirable feature in the design of new agrochemicals and pharmaceuticals. The hydroxyl group at the 3-position offers a site for further functionalization, such as etherification or esterification, allowing for the connection of this pyridine core to other molecular fragments. The combination of these functional groups provides multiple points for diversification, making it a valuable starting material for the synthesis of a library of compounds for screening purposes.

Development of Novel Heterocyclic Scaffolds and Ring Systems

The construction of novel heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. nih.gov The reactivity of this compound can be harnessed to participate in various cyclization reactions, leading to the formation of new ring systems. For instance, the hydroxyl group and the adjacent ring nitrogen could potentially be utilized in condensation reactions with bifunctional reagents to form fused heterocyclic systems, such as pyridoxazines or pyridoxazoles.

Furthermore, the pyridine ring itself can undergo transformations to generate different heterocyclic cores. For example, under specific conditions, pyridine rings can be converted to other heterocycles through ring-opening and ring-closing sequences. The presence of the electron-withdrawing difluoromethyl and chloro groups would influence the regioselectivity of such transformations. The development of synthetic routes starting from this building block could provide access to previously unexplored chemical space, offering opportunities for the discovery of new bioactive molecules. nih.govmdpi.com

Strategies for Late-Stage Functionalization Utilizing its Unique Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule at a late step in its synthesis. nih.gov This approach allows for the rapid generation of analogues with improved properties without the need to restart the synthesis from the beginning. The distinct reactivity of the different positions on the this compound scaffold makes it an interesting substrate for LSF studies.

For example, the C-H bonds on the pyridine ring could be targets for direct functionalization reactions. Modern catalytic methods allow for the selective introduction of various functional groups at specific C-H positions, and the electronic nature of the existing substituents on the pyridine ring would direct this functionalization. The chloro substituent also presents an opportunity for late-stage modification via nucleophilic aromatic substitution (SNA_r_) reactions, allowing for the introduction of a variety of nucleophiles. google.com

Design and Synthesis of Molecular Probes and Research Tools

Molecular probes are essential tools for studying biological processes. The unique structural features of this compound make it a candidate for incorporation into such probes.

Incorporation into Ligands for Transition Metal Catalysis

Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the ability of the nitrogen atom to coordinate to metal centers. The electronic properties of the pyridine ring can be tuned by the substituents, which in turn influences the catalytic activity of the metal complex. The electron-withdrawing nature of the chloro and difluoromethyl groups in this compound would modulate the electron density at the nitrogen atom, potentially leading to catalysts with unique reactivity and selectivity. By modifying the hydroxyl group with appropriate coordinating moieties, bidentate or tridentate ligands could be synthesized, further expanding their potential applications in catalysis.

Precursors for Fluorescent or Radiolabeled Compounds (e.g., F-18 labeling principles)

The development of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET). The principles of fluorine-18 (B77423) (¹⁸F) labeling, which often involve nucleophilic substitution of a leaving group, could potentially be applied to derivatives of this compound. For instance, the chloro group could be replaced by [¹⁸F]fluoride in a nucleophilic aromatic substitution reaction. Alternatively, the hydroxyl group could be modified with a precursor for radiofluorination. The synthesis of a radiolabeled analogue of this scaffold would enable its use in PET imaging studies to investigate the in vivo distribution and target engagement of molecules derived from it. While direct ¹⁸F-labeling of this specific compound is not documented, the synthesis of other ¹⁸F-labeled pyridine derivatives provides a proof-of-concept for this application.

Advanced Topics and Future Research Directions in 6 Chloro 4 Difluoromethyl Pyridin 3 Ol Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of highly functionalized pyridines like 6-Chloro-4-(difluoromethyl)pyridin-3-ol traditionally relies on multi-step processes that can be resource-intensive. Modern synthetic chemistry is increasingly focused on developing innovative and sustainable or "green" methodologies that prioritize efficiency, safety, and environmental stewardship.

Green Chemistry Approaches: The principles of green chemistry are highly relevant to the synthesis of fluorinated pyridines. These approaches aim to use less hazardous reagents, reduce waste, and improve atom economy. rsc.orgresearchgate.net For instance, recent advancements in C-H fluorination reactions offer a more direct and sustainable route to introduce fluorine or fluoroalkyl groups, potentially minimizing the need for pre-functionalized starting materials. rsc.orgrsc.org A notable development is the C-H fluorination in pure water at room temperature, promoted by pyridine (B92270) N-oxyl radicals, which aligns with green chemistry principles by using an environmentally benign solvent. rsc.orgrsc.org Another sustainable strategy involves the use of recyclable catalysts, such as sulfonic acid-functionalized nano-zeolites, for the one-pot synthesis of pyridine derivatives under mild conditions. rsc.org

Catalyst Innovation: The development of novel catalysts is central to creating more efficient synthetic pathways. For related fluorinated pyridines, Rh(III)-catalyzed C-H functionalization has been shown to be effective for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its operational simplicity, as reactions can often be set up on the bench-top in the air. nih.gov Similarly, metal-catalyst-free aerobic coupling reactions represent a sustainable approach for creating complex pyridine derivatives. nih.gov

Future research for synthesizing this compound could adapt these methods, potentially developing a catalytic system that allows for the direct and regioselective assembly of the substituted pyridine ring in fewer steps and with higher efficiency.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Strategies for Functionalized Pyridines

| Feature | Conventional Methods | Green/Innovative Methods |

| Solvents | Often uses hazardous organic solvents (e.g., DMF, Toluene). google.com | Utilizes safer solvents like water or 2,2,2-trifluoroethanol (B45653) (TFE); or solvent-free conditions. rsc.orgacs.org |

| Catalysts | May use stoichiometric, non-recyclable reagents. | Employs recyclable catalysts (e.g., nano-zeolites) or metal-free systems. rsc.orgnih.gov |

| Efficiency | Often multi-step with lower overall yield and atom economy. google.com | Aims for one-pot, multi-component reactions with high atom economy. rsc.orgacs.org |

| Reaction Conditions | Can require harsh conditions (e.g., high temperatures, strong acids/bases). | Utilizes mild conditions, including room temperature and microwave irradiation. rsc.orgacs.org |

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The unique arrangement of substituents in this compound—an electron-withdrawing difluoromethyl group, a halogen, and a hydroxyl group—suggests a rich and complex reactivity profile. The pyridin-3-ol moiety can exist in tautomeric equilibrium with its corresponding pyridinone form, which can significantly influence its reaction pathways.

Research on analogous pyridin-3-ols has shown they can act as ambident nucleophiles, reacting at either the nitrogen or oxygen atom depending on the reaction conditions and the nature of the electrophile. researchgate.net For this compound, the electronic effects of the chloro and difluoromethyl groups would further modulate this reactivity. The chlorine at the 6-position is a potential site for nucleophilic aromatic substitution (SNAr), while the hydroxyl group can be derivatized or used to direct further functionalization.

Future research will likely focus on leveraging this inherent reactivity for novel transformations. This could include:

Selective Functionalization: Developing conditions to selectively target the hydroxyl group, the chlorine atom, or even the C-H bonds on the pyridine ring.